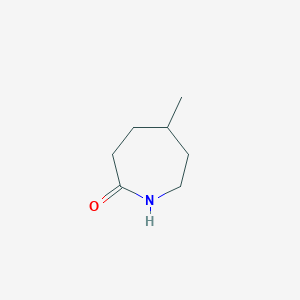

5-Methylazepan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-2-3-7(9)8-5-4-6/h6H,2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYQVGFHMYTNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944735 | |

| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2210-07-3 | |

| Record name | 2H-Azepin-2-one, hexahydro-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylazepan 2 One and Its Derivatives

Direct Synthesis Strategies for 5-Methylazepan-2-one

Direct synthesis of this compound can be achieved through various chemical transformations, with rearrangement and ring-closing reactions being prominent methods.

Schmidt Rearrangement in Azepan-2-one (B1668282) Ring Formation

The Schmidt reaction is a powerful tool for the synthesis of amides and lactams from ketones. wikipedia.orgslideshare.net This rearrangement involves the reaction of a carbonyl compound with hydrazoic acid in the presence of a strong acid, leading to the insertion of a nitrogen atom into a carbon-carbon bond and subsequent ring expansion. wikipedia.org For the synthesis of this compound, a substituted cyclohexanone (B45756) serves as the starting material.

A photochemical strategy has been developed for the synthesis of caprolactams, including this compound, through the dearomative ring expansion of nitroarenes. thieme-connect.de This method involves the conversion of a nitro group into a singlet nitrene mediated by blue light, which transforms the six-membered benzene (B151609) ring into a seven-membered azepine system. Subsequent hydrogenolysis yields the desired caprolactam. thieme-connect.de

The Beckmann rearrangement, a related reaction, provides a pathway to azepanones from oximes. nih.govlibretexts.orglibretexts.org The process begins with the formation of an oxime from a ketone. masterorganicchemistry.com The key step is the acid-catalyzed rearrangement of the oxime, where an alkyl or aryl group migrates to the nitrogen atom, breaking the N-O bond and forming a nitrilium ion. libretexts.orgmasterorganicchemistry.com Subsequent hydration and tautomerization yield the corresponding lactam. masterorganicchemistry.comyoutube.com The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group. masterorganicchemistry.com

The mechanism of the Schmidt reaction with ketones involves the initial protonation of the carbonyl group, followed by the nucleophilic addition of the azide. wikipedia.org An azidohydrin intermediate is formed, which then eliminates water. One of the alkyl groups migrates from the carbon to the nitrogen atom with the expulsion of nitrogen gas, leading to a nitrilium intermediate. This intermediate is then attacked by water to form the final amide product after tautomerization. wikipedia.org

Recent advancements have focused on developing milder conditions for these rearrangements. For instance, calcium salts have been identified as effective Lewis acid catalysts for the Beckmann rearrangement, demonstrating tolerance to various functional groups. nih.gov

Achieving stereochemical control during the synthesis of methylated azepan-2-ones is crucial for their application in pharmaceuticals. The stereochemistry of the starting material, particularly in the case of oximes derived from unsymmetrical ketones, dictates the outcome of the rearrangement. libretexts.org The group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.

Diastereoselective approaches often rely on the use of chiral auxiliaries or catalysts. For instance, a highly stereoselective α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been demonstrated, where the steric hindrance of the fused cyclohexane (B81311) ring directed the methylation to proceed with high selectivity and retention of configuration. nih.gov Similarly, the synthesis of heavily decorated 5-nitropiperidin-2-ones has been achieved through a nitro-Mannich/lactamisation cascade, which can be performed enantioselectively using an organocatalyst. beilstein-journals.org

Ring-Closing Reactions for Azepane Scaffolds

Ring-closing metathesis (RCM) is a versatile method for the synthesis of various heterocyclic compounds, including azepanes. acs.orgthieme-connect.comresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cyclic olefin. thieme-connect.comresearchgate.net This strategy has been successfully employed to synthesize azepine- and azocine-annulated heterocycles. thieme-connect.com

Another approach involves the synthesis of highly substituted azepanones from 2H-azirines through a stepwise annulation and ring-opening sequence. acs.orgfigshare.comnih.gov This method includes a diastereoselective allylindanation, N-acylation, and a ring-closing metathesis to construct a six-membered ring, which is then subjected to regioselective ring opening to afford the desired azepanone. acs.orgfigshare.comnih.gov

Derivatization of this compound and Related Azepanones

Once the this compound scaffold is synthesized, it can be further modified at both the nitrogen and carbon centers to generate a diverse range of derivatives.

Functionalization at Nitrogen and Carbon Centers

Nitrogen Functionalization: The nitrogen atom of the lactam can be functionalized through various reactions. N-alkylation is a common modification, as seen in the synthesis of N-methylcaprolactam. chemscene.com Other functional groups can also be introduced, such as benzyl (B1604629) groups, which can later be removed via catalytic hydrogenation. google.com

Carbon Functionalization: Functionalization at the carbon centers of the azepanone ring allows for the introduction of diverse substituents. Late-stage C(sp³)–H functionalization has emerged as a powerful tool for modifying complex molecules, including drug compounds containing saturated heterocyclic cores. nih.gov This approach allows for the direct introduction of groups like methyl groups onto the ring. nih.gov For instance, the α-carbon to the nitrogen can be functionalized, as demonstrated in the synthesis of highly substituted azepanones where an ester or a trifluoromethyl group is introduced. figshare.com The C-5 position can also be functionalized with various aryl groups. thieme-connect.de

The development of new synthetic methods continues to expand the toolkit available for the synthesis and derivatization of this compound and related azepanones, facilitating the exploration of their chemical space and potential applications.

Nucleophilic Substitution and Addition Reactions for Derivative Synthesis

The lactam ring of this compound contains two primary sites susceptible to nucleophilic attack: the carbonyl carbon and the nitrogen atom. Additionally, the α-carbon can be functionalized through enolate chemistry. Nucleophilic substitution and addition reactions are fundamental strategies for modifying the core structure of this compound to produce a diverse range of derivatives.

Nucleophilic Substitution at Nitrogen: The secondary amine within the lactam ring is a key handle for derivatization. The nitrogen atom can act as a nucleophile, attacking various electrophiles in substitution reactions. A common reaction is N-acylation, where the hydrogen atom on the nitrogen is replaced by an acyl group. For instance, derivatives of this compound, such as (2s,5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptane-7-one, have been reacted with various substituted aromatic benzoyl chlorides in an alkaline medium to yield N-benzoyl derivatives. asianpubs.org This type of reaction, often referred to as Schotten-Baumann conditions, is a robust method for synthesizing N-acylated lactams.

Similarly, N-sulfonylation can be achieved by reacting the N-H group of a lactam with a sulfonyl chloride in the presence of a base. While specific examples for this compound are not prevalent, the general method involves treating the lactam with a sulfonyl chloride and a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This introduces a sulfonamide functional group, which can significantly alter the molecule's properties.

Nucleophilic Substitution at Other Positions: For substitution to occur at other positions on the azepane ring, prior functionalization is necessary. For example, a leaving group, such as a methylsulfanyl group, can be introduced at a specific carbon. This group can then be displaced by a variety of nucleophiles. In analogous heterocyclic systems, the nucleophilic substitution of a methylsulfanyl group with primary or secondary amines has been used to synthesize new derivatives under microwave irradiation. researchgate.net

Nucleophilic Addition to the Carbonyl Group: The carbonyl carbon of the lactam is electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents. youtube.com To prevent deprotonation at the N-H or α-carbon positions, the lactam is often first protected, for example, by converting the N-H to an N-trimethylsilyl (N-TMS) group. The reaction of N-(trimethylsilyl)lactams with alkyllithium reagents leads to the selective nucleophilic addition at the carbonyl carbon. acs.org This process forms a tetrahedral intermediate which, upon workup, can yield cyclic ketimines. acs.org

Another class of nucleophilic additions involves the reaction of the lactam with primary or secondary amines under mildly acidic conditions to form imines or enamines, respectively. youtube.com These reactions effectively transform the carbonyl group into a new functional moiety.

The table below summarizes key nucleophilic reactions for derivatizing lactams.

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Acylation | (2s,5r)-(±)-2-isopropyl-5-methyl-1-azacycloheptane-7-one | Aromatic benzoyl chlorides, Base | N-Benzoyl lactam derivative | asianpubs.org |

| N-Sulfonylation | NH-Lactam | Sulfonyl chloride, Et3N, DMAP | N-Sulfonyl lactam | nih.gov |

| Nucleophilic Addition | N-(trimethylsilyl)lactam | Alkyllithium reagents | Cyclic ketimine | acs.org |

| Iminium Formation (analogy) | Ketone/Aldehyde | Primary Amine, Acid catalyst | Imine | youtube.com |

Novel Synthetic Approaches and Catalytic Methods for Lactams Applicable to this compound

Recent advancements in organic synthesis have introduced innovative and highly efficient catalytic methods for the formation and functionalization of lactam rings. These approaches offer advantages in terms of selectivity, functional group tolerance, and milder reaction conditions, many of which are applicable to the synthesis and derivatization of this compound.

Late-Stage C(sp³)–H Functionalization: A significant breakthrough has been the development of methods for the direct functionalization of C(sp³)–H bonds, which are ubiquitous in saturated heterocyclic systems like this compound. One such strategy is the late-stage methylation of positions alpha to the nitrogen heteroatom. nih.gov This transformation can be achieved through a dual catalytic system that combines decatungstate photocatalysis for hydrogen atom transfer (HAT) with nickel catalysis for the bond-forming step. nih.gov This method allows for the direct installation of methyl groups onto the lactam scaffold without the need for pre-functionalization, representing a powerful tool for generating analogues of complex molecules. nih.gov

Catalytic Enantioselective Alkylation: The α-position of the lactam carbonyl is a prime site for functionalization. Modern catalytic methods enable the enantioselective alkylation of this position. Palladium-catalyzed enantioselective allylic alkylation has been successfully applied to both 6- and 7-membered lactams. caltech.edu In this process, a prochiral enolate is generated from the lactam, which then reacts with a palladium-π-allyl species. The use of chiral ligands, such as (S)-t-Bu-PHOX, directs the reaction to yield α-quaternary lactams with high enantiomeric excess. caltech.edu This method is valuable for creating complex chiral centers adjacent to the lactam carbonyl.

Intramolecular Cyclization Strategies: Novel synthetic routes to complex lactam structures often rely on intramolecular cyclization reactions. The aza-annulation of β-enaminoesters derived from β-amino alcohols is an effective methodology for synthesizing bicyclic lactams. nih.gov A key step can involve an intramolecular Corey–Chaykovsky ring-closing reaction, which can generate multiple new stereogenic centers with high diastereoselectivity. nih.gov While this produces fused ring systems, the underlying principles of intramolecular cyclization of tailored linear precursors represent a versatile approach to constructing complex azepane-based architectures.

Biocatalysis: The use of enzymes for lactam modification is a growing field. Biocatalytic systems, such as the ATP-dependent oxoprolinases (OplA and OplB), have been explored for the ring-opening of lactams under mild conditions. rsc.org Although this specific system is used for hydrolysis, it demonstrates the potential of enzymes to interact selectively with lactam rings. The preference of the OplAB system for 6-membered rings over the 7-membered ε-caprolactam highlights the substrate specificity that can be achieved. rsc.org The development of new biocatalysts could provide novel synthetic transformations for lactams in aqueous environments.

The following table details some of these novel and catalytic methods.

| Method | Reaction Type | Catalyst/System | Key Feature | Reference |

|---|---|---|---|---|

| Late-Stage Methylation | C(sp³)–H Activation | Decatungstate photocatalyst + Nickel catalyst | Direct functionalization of α-amino C-H bonds. | nih.gov |

| Enantioselective Alkylation | α-Allylic Alkylation | [Pd₂(dba)₃] + (S)-t-Bu-PHOX (chiral ligand) | Forms α-quaternary stereocenters on 7-membered lactams. | caltech.edu |

| Intramolecular Cyclization | Aza-annulation | Corey–Chaykovsky reaction conditions | Diastereoselective synthesis of bicyclic lactams. | nih.gov |

| Biocatalysis | Enzymatic Ring-Opening | Oxoprolinases (OplA/OplB) + ATP | Mild, aqueous conditions for lactam cleavage. | rsc.org |

Chemical Reactivity and Transformation Pathways of 5 Methylazepan 2 One

Reactivity of the Lactam Functionality in 5-Methylazepan-2-one

The lactam in this compound is a cyclic amide, featuring a carbonyl group adjacent to a nitrogen atom within the ring. This arrangement provides two primary sites for chemical reactions: the electrophilic carbonyl carbon and the nucleophilic nitrogen atom (after deprotonation).

The carbonyl oxygen of the lactam can be activated by electrophiles, such as protons from an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is a crucial step in the acid-catalyzed ring-opening polymerization of lactams. ehu.es The process begins with the protonation of the amide group, which facilitates the ring opening and the subsequent formation of a growing polymer chain. ehu.es While the fundamental mechanism would be similar for this compound, the reaction kinetics might be altered by the electronic effect of the methyl group.

Nucleophilic attack is a cornerstone of lactam reactivity. There are two principal modes of nucleophilic interaction:

Attack at the Carbonyl Carbon: Nucleophiles can directly attack the carbonyl carbon. This is the key step in the ring-opening polymerization process, where a nucleophile (like an initiator or the growing polymer chain end) attacks the monomer, leading to the opening of the lactam ring and propagation of the polymer chain. youtube.com

Deprotonation of the Amide Nitrogen: In the presence of a strong base, the proton on the amide nitrogen can be abstracted, forming a highly reactive lactam anion. youtube.com This anion is a powerful nucleophile and is central to the mechanism of anionic ring-opening polymerization, where it rapidly attacks another monomer molecule, propagating the polymerization. youtube.comgoogle.com

In nucleophilic aromatic substitution (SNAr) reactions, which involve activated aromatic rings, the mechanism proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate. youtube.commasterorganicchemistry.com While not directly an aromatic compound, the principles of nucleophilic attack on an activated center are relevant to understanding the reactivity of the lactam's carbonyl group.

Polymeric Applications of Azepan-2-one (B1668282) Monomers (Potential for this compound)

The most significant application of azepan-2-one (ε-caprolactam) is its use as a monomer for the synthesis of Polyamide 6 (Nylon 6) through ring-opening polymerization (ROP). wikipedia.org this compound, as a substituted derivative, has the potential to be used as a comonomer to modify the properties of Polyamide 6 or to create novel functional polyamides.

The ROP of lactams like ε-caprolactam can proceed through several mechanisms, most commonly anionic, cationic, or hydrolytic pathways.

Anionic ROP: This is a very rapid method often used for producing cast nylon. wikipedia.org It requires an initiator (typically a strong base like sodium hydride) to create the lactam anion and an activator (such as an N-acyllactam) to start the polymerization chain. youtube.comusm.edu The polymerization occurs at temperatures between 120°C and 180°C, which is below the melting point of the resulting polymer. google.com

Cationic ROP: This method uses strong acids as catalysts. ehu.es The mechanism involves the activation of the monomer by the acid, followed by nucleophilic attack by another monomer molecule.

Hydrolytic ROP: This process is initiated by water at high temperatures (around 250-270°C). The water first hydrolyzes a caprolactam molecule to form 6-aminocaproic acid. youtube.com This amino acid then acts as the true initiator for the polymerization, which proceeds through a step-growth mechanism.

The kinetics of these polymerization reactions are complex and depend on factors such as temperature, catalyst/initiator concentration, and the presence of impurities.

Table 1: Comparison of Ring-Opening Polymerization (ROP) Mechanisms for ε-Caprolactam

| Feature | Anionic ROP | Cationic ROP | Hydrolytic ROP |

| Initiator/Catalyst | Strong base (e.g., NaH) + Activator (e.g., N-acetyl-ε-caprolactam) | Strong acids (e.g., sulfonic acids) | Water |

| Temperature | Lower (e.g., 120-180°C) | Moderate to High | High (e.g., 250-270°C) |

| Reaction Rate | Very Fast | Fast | Slow |

| Key Intermediate | Lactam Anion | Protonated Lactam | 6-Aminocaproic Acid |

| Primary Use | Cast Nylon, rapid in-mold polymerization | Less common commercially | Major industrial route for Nylon 6 fibers and plastics |

The introduction of a methyl group onto the azepan-2-one ring is expected to influence its polymerization behavior. The polymerization of substituted lactams can be challenging because the substituents may interfere, either sterically or electronically, with the ring-opening mechanism. researchgate.net

Steric Hindrance: The methyl group at the 5-position (γ-position relative to the nitrogen) adds bulk to the monomer. This steric hindrance could potentially lower the rate of polymerization by impeding the approach of the growing polymer chain to the monomer.

Electronic Effects: The methyl group is weakly electron-donating, which might slightly increase the electron density at the carbonyl oxygen. This could affect the ease of protonation in cationic polymerization or interaction with the growing chain end in anionic polymerization.

Polymer Properties: If successfully polymerized, the resulting polyamide would have methyl groups pending from the main chain. This would disrupt the regular packing of the polymer chains, leading to a decrease in crystallinity compared to Polyamide 6. A reduction in crystallinity typically results in lower melting point, increased transparency, and altered mechanical properties such as flexibility and toughness. Studies on copolymers of ε-caprolactam with functionalized monomers have shown that incorporation of substituted units decreases the degree of crystallinity. researchgate.net

Advanced Reaction Studies on Azepan-2-one Derivatives

Research into azepan-2-one derivatives has yielded a variety of functionalized polyamides and other novel chemical structures. These studies provide a framework for the potential transformations of this compound.

For instance, a functional derivative, 5-azepane-2-one ethylene (B1197577) ketal, was synthesized and successfully polymerized via anionic ROP. usm.edu The resulting polymer contained ketone groups that could be further modified, demonstrating a pathway to functional aliphatic polyamides. usm.eduresearchgate.net Similarly, α-amino-ε-caprolactam, derived from lysine, has been polymerized to create a chemical route to ε-poly-lysine, a polymer with significant biological applications. nih.gov

Copolymerization is another advanced strategy. Researchers have synthesized copolymers of ε-caprolactam with N-methyl-ε-caprolactam or N-acetyl-ε-caprolactam to modify the thermal and material properties of the final polymer. mdpi.com These studies show that incorporating even simple substituted monomers can significantly alter the characteristics of the resulting polyamide.

Furthermore, the azepine ring system itself is a valuable scaffold in medicinal chemistry, found in numerous bioactive molecules. nih.gov Synthetic methods to create functionalized azepine derivatives are of significant interest, involving complex catalytic reactions to build or modify the seven-membered ring. nih.govresearchgate.net

Vilsmeier-Type Reactions and Related Carbonyl Activations

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds and can also be utilized for the activation of amides, including cyclic amides like lactams. pcbiochemres.comwisdomlib.orgwikipedia.org The reaction typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic species known as the Vilsmeier reagent. wikipedia.org

When a tertiary cyclic amide is treated with phosphorus oxychloride, a Vilsmeier-type intermediate is formed. pcbiochemres.com In the case of this compound, the lone pair of electrons on the oxygen atom of the carbonyl group can attack the phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium ion intermediate. This activation of the carbonyl group renders the carbon atom of the former carbonyl group susceptible to nucleophilic attack.

Research on the Vilsmeier-type reactions of cyclic amides has shown that the stability and subsequent reactivity of the chloroiminium intermediate are influenced by the ring size of the lactam. pcbiochemres.com For instance, in reactions involving indoles as nucleophiles, five-membered ring lactams (pyrrolidinones) have been shown to react to form 3-(1-alkyl-pyrrolidine-2-ylidene)3H-indoles, retaining the cyclic structure of the lactam. However, for six-membered (piperidinones) and seven-membered (azepanones, such as this compound) ring systems, the reaction tends to proceed with ring opening, leading to the formation of amino ketones. pcbiochemres.com

This ring-opening pathway for seven-membered lactams suggests that the Vilsmeier intermediate derived from this compound is prone to cleavage of the endocyclic C-N bond upon nucleophilic attack. The resulting acyclic amino ketone can then serve as a versatile intermediate for the synthesis of other complex molecules.

Table 1: Outcome of Vilsmeier-Type Reaction on Cyclic Amides with Indoles

| Lactam Ring Size | Reactant | Product Type | Reference |

| 5-membered | 1-Methylpyrrolidin-2-one | 3-(1-Methylpyrrolidin-2-ylidene)-3H-indole | pcbiochemres.com |

| 6-membered | N-Substituted Piperidin-2-one | Amino ketone (Ring-opened) | pcbiochemres.com |

| 7-membered | N-Substituted Azepan-2-one | Amino ketone (Ring-opened) | pcbiochemres.com |

Intermolecular Reactions and Cyclizations

The reactivity of this compound extends beyond Vilsmeier-type activations to include a range of intermolecular reactions and cyclizations, which are fundamental in the synthesis of more complex heterocyclic and bicyclic systems. airo.co.in These transformations can be initiated at the nitrogen or carbon atoms of the lactam ring and can lead to the formation of new rings fused to the original azepane skeleton.

One significant area of reactivity involves the condensation of caprolactam derivatives. For example, the condensation of caprolactam with formaldehyde (B43269) leads to the formation of methylolation and further condensation products. nih.gov While specific studies on this compound in this context are limited, the general reactivity pattern of caprolactams suggests that the nitrogen atom can participate in condensation reactions with various electrophiles.

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclization reactions to form bicyclic compounds. By introducing appropriate functional groups onto the lactam ring or the N-substituent, subsequent reactions can be orchestrated to form new ring systems. For example, the synthesis of bicyclic compounds can be achieved through various strategies, including cycloaddition reactions and tandem Michael addition-aldol condensation processes, although specific applications starting from this compound are not extensively documented in the readily available literature. youtube.com

The synthesis of fused heterocyclic systems is a significant application of such cyclization strategies. airo.co.inresearchgate.net Starting from a functionalized this compound, it is plausible to construct fused pyrazole, isoxazole, or other heterocyclic rings through reactions with appropriate bifunctional reagents. The specific reaction pathways and resulting products would be highly dependent on the nature of the functional groups introduced and the reaction conditions employed.

While detailed research findings specifically on the intermolecular reactions and cyclizations of this compound are not abundant, the principles of lactam and amide chemistry provide a strong basis for predicting its behavior in such transformations. The strategic functionalization of the 5-methylazepane-2-one scaffold can undoubtedly pave the way for the synthesis of novel and structurally diverse bicyclic and fused heterocyclic compounds.

Table 2: General Strategies for Synthesis of Fused Heterocycles from Cyclic Precursors

| Reaction Type | Description | Potential Application to this compound |

| Condensation with bifunctional reagents | Reaction of a functionalized lactam with a molecule containing two reactive sites to form a new fused ring. | A derivative of this compound with a reactive methylene (B1212753) group could react with a 1,3-dicarbonyl compound to form a fused pyridine (B92270) ring. |

| Intramolecular Cycloaddition | A Diels-Alder or other cycloaddition reaction where the diene and dienophile are part of the same molecule, tethered to the lactam ring. | An N-alkenyl substituted this compound with a diene moiety on the substituent could undergo intramolecular cycloaddition. |

| Tandem Reactions | A sequence of reactions, such as Michael addition followed by an intramolecular aldol (B89426) condensation, occurring in a single pot. | A suitably functionalized derivative could potentially undergo a bridged Robinson annulation type reaction. youtube.com |

Structural Characterization and Spectroscopic Analysis of 5 Methylazepan 2 One

Comprehensive Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to determine the structure of 5-methylazepan-2-one, each providing unique and complementary information.

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For substituted caprolactams, the chemical shifts and coupling constants are indicative of the ring conformation and the relative orientation of substituents. rsc.orgresearchgate.net In a related N-substituted this compound, specific proton signals can be assigned to the methyl group and the various methylene (B1212753) protons of the azepane ring. rsc.org The complexity of the spectra, often showing overlapping multiplets for the ring protons, can be resolved using two-dimensional NMR techniques like COSY. researchgate.netsemanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. The carbonyl carbon of the lactam typically appears as a downfield signal around 177 ppm. rsc.org The signal for the methyl carbon and the carbons of the azepane ring appear at higher fields. rsc.org The precise chemical shifts are sensitive to the substitution pattern and stereochemistry. rsc.org For instance, in a series of methyl-substituted caprolactams, the position of the methyl group significantly influences the chemical shifts of the ring carbons. capes.gov.br

Table 1: Representative NMR Data for a this compound Derivative

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=O | - | ~177 |

| CH (C5) | Multiplet | ~30-40 |

| CH₂ (ring) | Multiplets | ~23-58 |

| CH₃ | Doublet | ~16-20 |

| NH | Broad singlet | - |

Note: Data are generalized from related structures. rsc.org Exact chemical shifts can vary based on solvent and specific substitution.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. A prominent absorption band corresponding to the C=O stretching vibration of the amide (lactam) is typically observed in the region of 1630-1650 cm⁻¹. rsc.orgacs.org The N-H stretching vibration appears as a broad band around 3300-3400 cm⁻¹. rsc.orgsemanticscholar.org The C-H stretching and bending vibrations from the methyl and methylene groups are also present. rsc.org The exact frequencies can provide insights into hydrogen bonding and ring strain. acs.org

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Lactams generally exhibit a weak n → π* transition at higher wavelengths and a stronger π → π* transition at lower wavelengths. tamu.edunih.gov For instance, a related compound, 1-methylazepan-4-one (B31119), shows a UV absorption maximum (λmax) around 208 nm. The presence of the chromophoric carbonyl group is the primary determinant of its UV-Vis absorption. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3400 (broad) |

| C-H (sp³) | Stretch | 2850-3000 |

| C=O (Amide I) | Stretch | 1630-1650 |

Note: Values are typical ranges for lactams. rsc.orgacs.org

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

The fragmentation of methyl-substituted caprolactams under electron impact has been studied in detail. capes.gov.br A common fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen and the C-N bond, often with a hydrogen transfer, leading to characteristic fragment ions. capes.gov.br For 5-methylcaprolactam, the fragmentation can lead to the formation of ions corresponding to a 3-methylcyclopentanone (B121447) structure. capes.gov.br The base peaks in the mass spectra of many methyl caprolactam isomers are often m/z 30 and 44. capes.gov.br

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and both absolute and relative stereochemistry. rsc.orgresearchgate.net For substituted caprolactams, X-ray diffraction studies have revealed that the seven-membered ring typically adopts a chair-like conformation with a planar amide group. rsc.orgrsc.org

The orientation of the methyl group at the C5 position (axial or equatorial) can be unambiguously determined. rsc.org In related substituted caprolactams, substituents have been shown to influence the preferred ring conformation. rsc.orgresearchgate.net For example, the introduction of a bulky substituent on the nitrogen atom can alter the equilibrium between different chair forms. researchgate.netresearchgate.net

Chromatographic Separations of Isomers and Reaction Products

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the separation of its stereoisomers.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like methyl-substituted caprolactams. scienceopen.com When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of different isomers and impurities based on their retention times and mass spectra. policija.siresearchgate.net The separation of positional isomers of methylcaprolactam has been demonstrated using this technique. capes.gov.br

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of lactams. researchgate.net Chiral HPLC, using chiral stationary phases, is particularly important for the separation of enantiomers of chiral compounds like this compound. mdpi.comnih.gov Different types of chiral columns and mobile phases can be employed to achieve enantioseparation. mdpi.comnih.gov For instance, preparative HPLC has been used to separate diastereomers of substituted lactams. google.com The development of efficient HPLC methods is crucial for obtaining enantiomerically pure samples for further studies. google.com

Table 3: Chromatographic Techniques for this compound Analysis

| Technique | Application | Key Parameters |

|---|---|---|

| Gas Chromatography (GC) | Separation of isomers, purity assessment | Column type (e.g., HP-5MS), temperature program |

| GC-Mass Spectrometry (GC-MS) | Identification of separated components | Retention time, mass spectrum |

| High-Performance Liquid Chromatography (HPLC) | Purification, separation of stereoisomers | Stationary phase (e.g., C18, chiral), mobile phase composition |

Information compiled from various sources on lactam and isomer separation. capes.gov.brscienceopen.commdpi.comgoogle.com

Conformational Analysis and Molecular Dynamics of 5 Methylazepan 2 One

Conformational Preferences of the Seven-Membered Azepane Ring

Ring Flexibility and Preferred Conformations

The seven-membered azepan-2-one (B1668282) ring, also known as the ε-caprolactam ring, is a flexible system that can adopt several conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), seven-membered rings like azepane have a more complex potential energy surface with multiple low-energy conformations, including chair, boat, and twist-chair forms. However, extensive computational and experimental studies on the parent compound, ε-caprolactam, have established that the most stable conformation is a chair-like geometry. rsc.orgrsc.org This chair conformation is characterized by a planar amide group (–C(=O)NH–), which is a common feature in lactams. rsc.org

The interconversion between different chair conformations, known as ring inversion, is a dynamic process. For the unsubstituted ε-caprolactam, the free energy of activation for this inversion has been calculated to be approximately 10.5 kcal/mol. researchgate.net This energy barrier indicates that at room temperature, the ring is flexible but predominantly resides in its lowest energy chair conformation.

Stereochemical Influence of the 5-Methyl Group on Ring Puckering and Flexibility

The introduction of a methyl group at the C5 position of the azepan-2-one ring significantly influences its conformational preferences. The methyl group can occupy either an axial or an equatorial position in the chair-like conformation. Generally, for monosubstituted cycloalkanes, the equatorial position is favored to minimize steric interactions. However, in the case of substituted caprolactams, the conformational preference can be more complex and is influenced by the interplay of various steric and electronic factors. rsc.orgrsc.org

Computational Approaches to Conformational Studies

Molecular Mechanics and Force Field Calculations for Energy Landscapes

Molecular mechanics (MM) is a powerful computational tool used to explore the conformational energy landscape of molecules like 5-Methylazepan-2-one. This method relies on force fields, which are sets of empirical potential energy functions and parameters that describe the energetics of bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov

Several force fields, such as CHARMM and AMBER, have been developed and can be parameterized for specific molecules, including lactams. core.ac.ukchemrxiv.orgresearchgate.net The parameterization process for a novel molecule like this compound would typically involve fitting the force field parameters to reproduce high-level quantum mechanical data or experimental results. core.ac.ukchemrxiv.orgresearchgate.net Once a reliable force field is established, it can be used to perform conformational searches and molecular dynamics simulations to map out the potential energy surface, identify low-energy conformers, and estimate the energy differences between them. For substituted caprolactams, molecular mechanics calculations have been successfully used to predict the relative energies of different conformers, such as those with axial and equatorial substituents. rsc.org

Table 1: Representative Molecular Mechanics Parameters for Lactam Systems

| Interaction Type | Atom Types | Equilibrium Value | Force Constant |

| Bond Stretching | C-N | 1.35 Å | 450 kcal/mol·Å² |

| Bond Stretching | C=O | 1.23 Å | 570 kcal/mol·Å² |

| Angle Bending | C-N-C | 120.0° | 60 kcal/mol·rad² |

| Angle Bending | N-C=O | 121.0° | 70 kcal/mol·rad² |

| Dihedral Angle | C-C-N-C | Multiple | Varies |

Note: These are generalized values and specific parameters would need to be optimized for this compound.

Quantum Chemical Methods for Conformer Optimization and Transition States

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to molecular mechanics. These methods are widely used to optimize the geometries of different conformers and to locate the transition states that connect them. researchgate.net For substituted lactams, DFT calculations can be employed to determine the precise bond lengths, bond angles, and dihedral angles of the various chair, boat, and twist conformations. researchgate.net

By calculating the energies of the optimized conformers, the relative stabilities can be determined with high accuracy. Furthermore, transition state search algorithms can be used to find the saddle points on the potential energy surface that correspond to the energy barriers for conformational interconversions, such as ring inversion. researchgate.net These calculations are computationally more demanding than molecular mechanics but provide invaluable insights into the dynamic behavior of the molecule. For example, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to investigate the conformations of ε-caprolactam. researchgate.net

Table 2: Calculated Relative Energies of ε-Caprolactam Conformers using DFT

| Conformer | Relative Energy (kcal/mol) |

| Chair | 0.00 |

| Twist-Boat | 2.5 - 3.5 |

| Boat | 4.0 - 5.0 |

Data adapted from computational studies on ε-caprolactam and serve as an estimate for the parent ring system.

Dynamic Behavior in Solution and Solid State

The conformational preferences of this compound can differ between the solid state and in solution, and the molecule exhibits dynamic behavior in solution.

In the solid state, the molecule is locked into a single conformation, which is typically the lowest energy conformer, influenced by crystal packing forces. X-ray crystallography is the definitive method for determining the solid-state structure. For substituted ε-caprolactams, crystallographic studies have shown a preference for chair-type conformations. rsc.orgrsc.org It is highly probable that this compound would also adopt a chair-like conformation in the solid state, with the methyl group likely in an equatorial position to minimize intermolecular steric clashes within the crystal lattice.

In solution, the molecule is in a dynamic equilibrium between its various conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying this dynamic behavior. rsc.orgnih.gov At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, an averaged spectrum is observed. However, at lower temperatures, the interconversion can be slowed down, allowing for the observation of signals from individual conformers. Such dynamic NMR studies on substituted caprolactams have revealed the presence of multiple chair forms in equilibrium. rsc.org For this compound in solution, a similar dynamic equilibrium between the axial and equatorial methyl conformers is expected, with the equatorial conformer being the major species. The exact populations of each conformer would depend on the solvent and temperature.

Computational Chemistry and Theoretical Investigations of 5 Methylazepan 2 One

Electronic Structure and Reactivity Descriptors from Quantum Mechanics

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These methods allow for the calculation of various descriptors that predict chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character, while the LUMO is the orbital that tends to accept electrons, indicating its electrophilic character. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and less stable. tandfonline.com For 5-Methylazepan-2-one, the HOMO is expected to be localized primarily around the nitrogen and oxygen atoms of the amide group, which possess lone pairs of electrons. The LUMO is likely distributed over the carbonyl group (C=O), particularly the antibonding π* orbital.

Computational studies on analogous heterocyclic compounds provide insight into the typical energy values. For instance, theoretical investigations on various heterocyclic molecules using DFT methods have determined these parameters, as shown in the hypothetical data table below, which illustrates the type of information generated from such an analysis.

Table 1: Representative Frontier Molecular Orbital Data for a Heterocyclic Amide This table is a representative example based on data for analogous compounds; specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.105 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.550 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.555 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution on a molecule's surface. nih.govsci-hub.se It helps identify regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around lone pairs of electronegative atoms like oxygen, and are susceptible to electrophilic attack. sci-hub.se Regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. sci-hub.se For this compound, the MEP would show a significant negative potential around the carbonyl oxygen and a positive potential near the amide proton (if present) and the hydrogens on the carbon atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. arxiv.org These include:

Electronegativity (χ): Measures a molecule's ability to attract electrons. samipubco.com

Chemical Hardness (η): Represents the resistance to a change in electron configuration. It is calculated as half the HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. sci-hub.se

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts electrons, indicating its electrophilic nature. arxiv.orgsamipubco.com

Local reactivity indices, such as the Fukui function, pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.net

Table 2: Representative Global Reactivity Descriptors This table is a representative example based on data for analogous compounds; specific calculated values for this compound are not readily available in the cited literature.

| Descriptor | Value (eV) | Formula | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | 6.105 | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | 2.550 | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | 4.328 | χ = (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | 1.778 | η = (I-A)/2 | Resistance to charge transfer. |

| Chemical Softness (S) | 0.562 | S = 1/η | Ease of charge transfer. |

| Electrophilicity Index (ω) | 5.275 | ω = χ2/(2η) | Propensity to act as an electrophile. |

Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry is essential for investigating reaction mechanisms that are difficult to probe experimentally. By modeling reaction pathways, researchers can identify key structures along the reaction coordinate.

Theoretical modeling allows for the geometric and energetic characterization of transient species such as reaction intermediates and transition states. mdpi.com Methods like Quadratic Synchronous Transit (QST2) can be used to locate a transition state structure between a given reactant and product. mdpi.com Subsequent Intrinsic Reaction Coordinate (IRC) calculations can then verify that the identified transition state correctly connects the reactants and products on the potential energy surface. mdpi.comscispace.com

For instance, the Schmidt reaction of allylic azides with cyclic ketones to form substituted lactams, including derivatives of this compound, has been studied computationally. rsc.org Such studies model the energies of proposed intermediates (like azidohydrins) and the activation energies of the transition states connecting them. core.ac.uk This analysis helps explain the regioselectivity and stereocontrol of the reaction, revealing why certain isomers are formed preferentially over others. scispace.comrsc.org The calculations can show that the reaction proceeds through a concerted mechanism or a stepwise pathway involving distinct intermediates. scispace.com

Catalysts accelerate chemical reactions by lowering the activation energy, often through specific interactions with the substrate. Computational modeling can illuminate these interactions. For transformations involving azepan-2-ones, catalysts can function through various mechanisms, including covalent and noncovalent activation. mdpi.com

For example, in acid-catalyzed reactions, the catalyst protonates the carbonyl oxygen of the lactam, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In base-catalyzed reactions, a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which can be synthesized from the parent lactam azepan-2-one (B1668282), can act as a non-nucleophilic base to promote various transformations. tandfonline.com

Computational models can map the electrostatic interactions, such as hydrogen bonding, between the catalyst and the azepan-2-one substrate. wou.edunih.gov These models reveal how the catalyst orients the substrate within its active site to stabilize the transition state. nih.gov This synergistic activation, where a catalyst interacts with both the nucleophile and the electrophile, is a powerful strategy in modern synthesis. princeton.edu

Intermolecular Interactions and Crystal Engineering Studies

The arrangement of molecules in a crystal lattice is dictated by a network of noncovalent intermolecular interactions. Understanding these forces is the domain of crystal engineering, which seeks to design solid materials with desired physical and chemical properties. rsc.orgresearchgate.net

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. iucr.orgmdpi.com The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate interactions shorter than the van der Waals radii, such as strong hydrogen bonds. mdpi.com This analysis can be decomposed into 2D fingerprint plots that show the percentage contribution of different types of contacts (e.g., H⋯H, C⋯H, O⋯H) to the total crystal packing. iucr.org

While a crystal structure for this compound itself is not available in the cited literature, data for a derivative, 1-(but-3-en-2-yl)-5-methylazepan-2-one , has been reported, providing direct insight into the structural possibilities of this ring system. rsc.org

Table 3: Crystallographic Data for 1-(but-3-en-2-yl)-5-methylazepan-2-one Data sourced from a study on intermolecular Schmidt reactions. rsc.org

| Parameter | Value |

|---|---|

| Chemical Formula | C11H19NO |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.9697(13) |

| b (Å) | 6.3504(3) |

| c (Å) | 23.5320(13) |

| α (°) | 90 |

| β (°) | 114.886 |

| γ (°) | 90 |

| Volume (Å3) | 2979.9(3) |

By systematically modifying functional groups, crystal engineers can tune these intermolecular interactions to alter material properties like melting point, solubility, and mechanical behavior (e.g., creating flexible or brittle crystals). rsc.org The principles of molecular-supramolecular equivalence, where a molecular precursor is designed to mimic the hydrogen bonding of a supramolecular synthon, can be used to achieve predictable crystal structures with tailored properties. rsc.org

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of non-covalent contacts that govern the crystal packing. acs.orgnih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining the space occupied by a single molecule. acs.org

Based on analyses of similar heterocyclic compounds, a hypothetical breakdown of the major intermolecular contacts for this compound is presented in the table below. researchgate.netresearchgate.net

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution | Description |

|---|---|---|

| H···H | High | Represents the interactions between hydrogen atoms on adjacent molecules. This is typically the most significant contribution for hydrogen-rich organic molecules. researchgate.netresearchgate.net |

| O···H/H···O | Significant | Primarily corresponds to the strong N-H···O=C hydrogen bonds, which are expected to be a major directional force in the crystal packing. |

The insights from a Hirshfeld surface analysis would be crucial for understanding the supramolecular assembly of this compound, which in turn influences its physical properties such as melting point and solubility.

Hydrogen Bonding and Packing Motifs in Azepan-2-one Crystalline Forms

The crystal structure of lactams, including azepan-2-one and its derivatives, is significantly influenced by the formation of strong hydrogen bonds. The amide group, with its N-H donor and C=O acceptor, readily forms intermolecular N-H···O hydrogen bonds. These interactions are a primary determinant of the packing motifs observed in the solid state.

In the case of the parent compound, ε-caprolactam (azepan-2-one), molecules typically form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. nih.gov This robust dimer is a common feature in the crystal structures of many primary amides and lactams. These dimers then pack into layers or three-dimensional networks, often stabilized by weaker C-H···O or other van der Waals interactions.

The fundamental hydrogen bonding interactions expected in the crystalline form of this compound are summarized below.

Table 2: Potential Hydrogen Bonding in Crystalline this compound

| Donor | Acceptor | Interaction Type | Common Motif |

|---|---|---|---|

| N-H | C=O | Strong, intermolecular | R22(8) ring (dimer formation) |

| C-H (ring) | C=O | Weak, intermolecular | Chain or sheet formation |

The specific packing motif adopted by this compound would depend on the interplay between the strong N-H···O hydrogen bonds and the steric and weak interactive contributions of the methyl group and the aliphatic ring. A detailed single-crystal X-ray diffraction study would be necessary to definitively determine the supramolecular architecture.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azepan-2-one (ε-caprolactam) |

Applications of 5 Methylazepan 2 One in Organic Synthesis and Materials Science Research

Role as a Key Intermediate in Complex Molecule Synthesis

5-Methylazepan-2-one and its derivatives are valuable intermediates in the synthesis of more complex organic molecules. The lactam structure, with its reactive sites, allows for various chemical transformations, making it a foundational component for building intricate molecular architectures. solubilityofthings.com For instance, derivatives such as (3R)-3-amino-1-methylazepan-2-one serve as building blocks in the creation of more elaborate organic compounds. smolecule.com The reactivity of the bromomethyl group in compounds like 5-(bromomethyl)-1-methyl-2-piperidinone, a related lactam, allows for nucleophilic substitution reactions, which are crucial for synthesizing diverse derivatives for pharmaceutical and agrochemical applications.

The synthesis of complex molecules often involves multi-step processes where intermediates like this compound derivatives are crucial. For example, the synthesis of hexahydroazepino[4,5-b]indole derivatives, which have applications in treating opioid use disorder, utilizes 1-methylazepan-4-one (B31119) hydrochloride as a key synthetic intermediate.

Scaffold for the Design of Novel Chemical Entities

The azepane ring of this compound serves as a scaffold for designing novel chemical entities, particularly in the field of medicinal chemistry. solubilityofthings.com A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The three-dimensional and stereochemically diverse nature of these scaffolds is crucial for exploring new areas of chemical space and developing drug-like compounds. bham.ac.uk

The unique seven-membered ring of azepan-2-ones provides a flexible yet constrained framework that can interact with biological targets. smolecule.com This makes them attractive scaffolds for drug discovery. For example, azepan-2-one (B1668282) derivatives have been investigated as potential scaffolds for drugs targeting conditions like Alzheimer's disease, depression, and epilepsy. smolecule.com The development of new molecular scaffolds is a key strategy in medicinal chemistry to create novel therapeutic agents that can overcome limitations of existing drugs, such as adverse effects and drug resistance. unipd.it

A strategy known as "scaffold hopping," which involves modifying a known active scaffold, has been used to identify new inhibitors for therapeutic targets. For instance, a ring-opening approach to a proline-based scaffold led to the discovery of novel acyclic compounds that act as inhibitors of Complement Factor D, a key enzyme in the alternative complement pathway. rcsb.org

Research into Polymeric Materials with this compound as a Monomer Unit

This compound is a substituted caprolactam, and caprolactam itself is the monomer used to produce Nylon 6 through a process called ring-opening polymerization. wikipedia.orgnih.gov This type of polymerization involves the opening of the cyclic monomer to form a linear polymer chain. acs.org The introduction of a methyl group onto the caprolactam ring, as in this compound, can modify the properties of the resulting polyamide.

Research in polymer chemistry often focuses on how modifying the monomer structure affects the properties of the final polymer. For instance, the anionic polymerization of ε-caprolactam is a well-established method for producing polyamide 6 (Nylon 6). researchgate.net By incorporating monomers like this compound, researchers can potentially create new polymers with altered characteristics such as thermal stability, mechanical strength, and crystallinity. The copolymerization of different lactam monomers, such as caprolactam and laurolactam, is a known strategy to produce copolyamides with tailored properties. chemchart.com

The use of organic acids as catalysts for the ring-opening polymerization of ε-caprolactam has also been explored as a more environmentally friendly alternative to traditional metal-based catalysts. ehu.es This research opens up possibilities for the polymerization of substituted caprolactams like this compound under greener conditions.

Development of Stereoselective Synthetic Building Blocks

This compound and its derivatives are utilized as chiral building blocks in stereoselective synthesis. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities. cymitquimica.combldpharm.com

The synthesis of specific stereoisomers of piperidines and other nitrogen-containing heterocycles often relies on the use of chiral lactams. nih.govgla.ac.uk For example, the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, an important pharmaceutical intermediate, has been achieved with high stereoselectivity. researchgate.net Similarly, novel bicyclic lactams have been used as precursors for the stereoselective synthesis of 2-alkyl-perhydroazepines. acs.org

The development of methods to create stereochemically defined intermediates is a major focus of organic synthesis. For instance, the diastereoselective synthesis of an advanced intermediate for pumiliotoxins, a class of alkaloids, started from a versatile chiral building block. beilstein-journals.org These building blocks, including those derived from this compound, are fundamental tools for constructing complex chiral molecules with precise three-dimensional arrangements. cymitquimica.com

Future Research Directions for 5 Methylazepan 2 One Chemistry

Advancements in Asymmetric Synthesis and Enantiopure Production

The presence of a stereocenter at the 5-position means that 5-Methylazepan-2-one exists as two distinct enantiomers, (R)-5-Methylazepan-2-one and (S)-5-Methylazepan-2-one. The absolute configuration is expected to profoundly influence the properties of molecules and materials derived from it. Consequently, the development of efficient methods for producing enantiopure forms of this lactam is a critical research frontier.

Future work will likely focus on moving beyond classical resolution techniques toward more advanced and scalable asymmetric strategies. While chiral molecules have historically been produced as racemic mixtures due to the difficulty of separation, technological advances have made the large-scale production of single enantiomers more feasible. ardena.com Enantiopure compounds can be obtained through three primary methods: separation, asymmetric synthesis, or chiral crystallization. ardena.com

Key research areas include:

Catalytic Asymmetric Synthesis : A major thrust will be the design of novel chiral catalysts (metal-based or organocatalysts) for the enantioselective synthesis of this compound precursors. ub.edu This could involve the asymmetric hydrogenation of a corresponding unsaturated lactam or the asymmetric cyclization of a linear amino acid precursor. The goal is to develop catalytic systems that offer high enantiomeric excess (ee), high turnover numbers, and operational simplicity. ub.edumdpi.com

Chiral Pool Synthesis : Leveraging readily available, inexpensive chiral starting materials from nature, such as amino acids or terpenes, is a valuable strategy. ub.edu Research could explore multi-step synthetic pathways that transfer the chirality of the starting material to the final this compound product.

Enzymatic and Biocatalytic Resolution : Biocatalysis offers a highly selective and environmentally benign approach. Future investigations could identify or engineer enzymes (e.g., lipases, amidases) capable of selectively hydrolyzing one enantiomer of a racemic this compound ester precursor, allowing for the separation of the unreacted enantiomer in high purity. Transaminases, for instance, have been used to convert levulinic esters into chiral 5-methylpyrrolidin-2-one (B85660) with excellent enantiomeric excess, a strategy that could be adapted. mdpi.com

Advanced Chiral Crystallization : Techniques like diastereomeric salt formation and preferential crystallization are established methods for chiral resolution. ardena.comchiralpedia.com Future research may explore dynamic kinetic resolution, where the undesired enantiomer is racemized in solution while the desired one crystallizes, theoretically allowing for a 100% yield of a single enantiomer. ardena.com

| Strategy | Description | Potential Advantages for this compound | Key Research Challenges |

| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst to induce stereoselectivity in a prochiral substrate. ub.edu | High efficiency and atom economy; potential for large-scale production. | Catalyst design and optimization; substrate scope and functional group tolerance. |

| Chiral Pool Synthesis | The chiral source is a natural, enantiopure compound that is incorporated into the final product structure. ub.edu | Access to enantiopure products with predictable absolute configuration. | Limited by the availability and structural similarity of starting materials. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | High selectivity (>99% ee is common); mild and green reaction conditions. mdpi.com | Enzyme discovery and engineering; optimization of reaction conditions. |

| Chiral Crystallization | Separation of enantiomers based on the differential physical properties of diastereomeric salts or direct preferential crystallization of one enantiomer. ardena.comchiralpedia.com | Cost-effective and scalable, particularly for early development. ardena.com | Requires suitable functional groups for salt formation; conglomerate formation is rare. |

Exploration of Novel Catalytic Systems for Azepan-2-one (B1668282) Transformations

Catalysis is central to unlocking the synthetic utility of this compound, enabling its transformation into a wide array of valuable products. Future research will focus on developing novel catalytic systems that offer enhanced control, efficiency, and selectivity for reactions involving the azepan-2-one ring.

Ring-Opening Polymerization (ROP) : The polymerization of lactams is a cornerstone of polymer chemistry. The methyl group in this compound can influence polymerization kinetics and the properties of the resulting polyamide. Research into organocatalytic ROP systems, which are known for their ability to produce precision macromolecules, is a promising avenue. rsc.org These catalysts could offer controlled polymerization of this compound to yield functional polyamides with predictable molecular weights and low dispersity. The development of catalysts that can create copolymers of this compound and other lactams, like ε-caprolactam, will also be crucial for tuning material properties. researchgate.net

Catalytic Functionalization : Beyond polymerization, catalysts that can selectively functionalize the this compound ring at positions other than the methyl group would open up new synthetic possibilities. This could involve C-H activation strategies to introduce new substituents, expanding the chemical space accessible from this scaffold.

Depolymerization Catalysis : In the context of a circular economy, developing catalysts for the efficient depolymerization of poly(this compound) back to its monomer is a critical long-term goal. Organolanthanide catalysts, for example, have shown exceptional efficiency in the solventless depolymerization of Nylon-6 back to ε-caprolactam, a strategy that could be adapted for substituted polyamides. researchgate.net

Beckmann Rearrangement Catalysis : The synthesis of this compound itself likely relies on a Beckmann rearrangement of the corresponding 4-methylcyclohexanone (B47639) oxime. Traditional methods use corrosive reagents like oleum. researchgate.net Future research will continue to seek novel solid acid catalysts, such as zeolites or functionalized ionic liquids, that can perform this rearrangement under milder, safer, and more environmentally friendly conditions. researchgate.netresearchgate.netpaperpublications.org

| Transformation | Catalyst Type | Research Objective | Potential Impact |

| Ring-Opening Polymerization | Organocatalysts (e.g., (Thio)urea/Base systems) rsc.org | Achieve controlled synthesis of functional polyamides with defined stereochemistry. | Creation of advanced materials with tailored thermal and mechanical properties. |

| Depolymerization | Organometallic catalysts (e.g., Organolanthanides) researchgate.net | Develop efficient, solventless methods for chemical recycling of polyamides. | Contribution to a circular economy for plastics. |

| Beckmann Rearrangement | Solid Acids (e.g., Zeolites, Deep Eutectic Solvents) researchgate.netresearchgate.net | Replace hazardous stoichiometric reagents with reusable, green catalysts for monomer synthesis. | Greener and safer industrial production of lactams. |

| Ring Functionalization | C-H Activation Catalysts (e.g., Transition Metals) | Introduce new functional groups onto the lactam ring post-synthesis. | Rapid diversification of the this compound scaffold for new applications. |

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. ucla.edu For this compound, these computational tools can accelerate discovery and optimization cycles, from synthesis planning to material property prediction.

Reaction Prediction and Optimization : AI models, particularly deep learning and neural networks, can be trained on vast reaction databases to predict the outcomes of chemical reactions. x-mol.net For this compound, this could mean predicting the optimal conditions (catalyst, solvent, temperature) for its synthesis or subsequent transformations, reducing the need for extensive empirical screening. ucla.eduacs.org

Retrosynthesis Planning : Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to a target molecule. bohrium.com Applying these algorithms to this compound and its derivatives could uncover non-intuitive pathways that are more efficient or sustainable than currently known methods.

Property Prediction : ML models can establish quantitative structure-property relationships (QSPR). This would allow researchers to predict the physical, chemical, and even biological properties of polymers and other molecules derived from (R)- or (S)-5-Methylazepan-2-one before they are synthesized. researchgate.net For instance, AI could predict the melting point, glass transition temperature, and mechanical strength of copolymers containing varying ratios of this compound.

Discovery of New Materials : By combining predictive models with generative algorithms, AI can design new molecules or materials with desired properties. This could be used to design novel copolymers based on the this compound scaffold that are optimized for specific applications, such as high-performance engineering plastics or biocompatible materials.

| AI/ML Application | Description | Relevance to this compound |

| Synthesis Planning | AI algorithms generate and rank potential retrosynthetic pathways for a target molecule. ucla.edubohrium.com | Designing the most efficient and cost-effective routes to enantiopure this compound. |

| Reaction Outcome Prediction | Machine learning models predict the products and yields of a reaction given the reactants and conditions. x-mol.net | Optimizing catalytic transformations and functionalization reactions, minimizing experimental effort. |

| Material Property Prediction | Models correlate molecular structure with physical and chemical properties (e.g., solubility, thermal stability). acs.orgresearchgate.net | Predicting the characteristics of polyamides derived from this compound to guide material design. |

| Generative Design | AI creates novel molecular structures optimized to meet a predefined set of target properties. | Discovering new functional derivatives or copolymers with enhanced performance for specific applications. |

Sustainable and Green Chemistry Approaches in Azepan-2-one Synthesis

Adherence to the principles of green chemistry is no longer optional but a fundamental requirement for modern chemical synthesis. paperpublications.org Future research on this compound must prioritize the development of sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous substances. rsc.org

Use of Renewable Feedstocks : A long-term goal is to move away from petrochemical-based starting materials. Research could focus on converting biomass-derived platform molecules into precursors for this compound synthesis.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. rsc.org This involves favoring addition and cyclization reactions over those that require protecting groups or generate stoichiometric byproducts.

Benign Solvents and Catalysts : The development of reactions that can be performed in green solvents like water, supercritical CO₂, or ionic liquids is a key research area. rsc.orgnih.gov The use of reusable solid catalysts, such as zeolites, in place of homogeneous acids or bases is critical for reducing waste and simplifying purification. researchgate.netpaperpublications.org For example, the industrial production of ε-caprolactam has been made greener by integrating titanosilicate zeolites for the ammoximation step and silicalite-1 zeolites for the gas-phase Beckmann rearrangement, eliminating the production of ammonium (B1175870) sulfate (B86663) byproduct. researchgate.net Similar strategies should be developed for substituted lactams.

Energy Efficiency : Exploring synthetic methods that operate at ambient temperature and pressure, such as biocatalytic reactions or photochemistry, can significantly reduce the energy footprint of the synthesis. paperpublications.orgrsc.org Mild reaction conditions are a core tenet of green chemistry. rsc.org

| Green Chemistry Principle | Application to this compound Chemistry | Example Research Direction |

| Waste Prevention | Designing syntheses that avoid stoichiometric byproducts, such as in the Beckmann rearrangement. researchgate.net | Developing a gas-phase rearrangement over a solid acid catalyst for the 4-methylcyclohexanone oxime precursor. researchgate.netpaperpublications.org |

| Atom Economy | Prioritizing addition and cyclization reactions that incorporate all atoms from the reactants into the product. rsc.org | Investigating one-pot cascade reactions for the direct synthesis from linear amino-acid precursors. |

| Use of Safer Solvents | Replacing traditional volatile organic compounds (VOCs) with water, ionic liquids, or deep eutectic solvents. researchgate.netnih.gov | Performing the Beckmann rearrangement or polymerization reactions in reusable task-specific ionic liquids. nih.gov |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. paperpublications.org | Utilizing highly active organocatalysts or enzymes that function under mild conditions. mdpi.comrsc.org |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Developing pathways to convert bio-derived platform molecules into the carbon backbone of this compound. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-methylazepan-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of ε-lactam precursors or reductive amination of ketones. Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. For reproducibility, ensure detailed documentation of stoichiometry, purification methods (e.g., column chromatography), and characterization via H/C NMR and IR spectroscopy .

- Key Considerations : Compare yields under inert vs. ambient conditions to assess oxygen sensitivity. Purity validation requires melting point analysis and chromatographic retention times .

Q. How should researchers characterize the structural and chemical properties of this compound to confirm its identity?

- Methodological Answer : Use a multi-technique approach:

- Spectroscopy : Assign H NMR peaks for the methyl group (δ ~1.2–1.5 ppm) and carbonyl resonance (δ ~170–180 ppm in C NMR). IR should show a strong C=O stretch (~1650–1750 cm) .

- Chromatography : HPLC or GC-MS with reference standards to confirm retention times and rule out impurities .